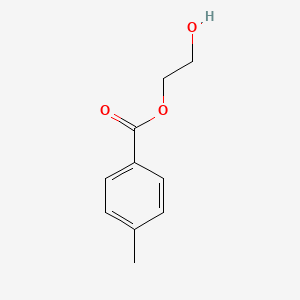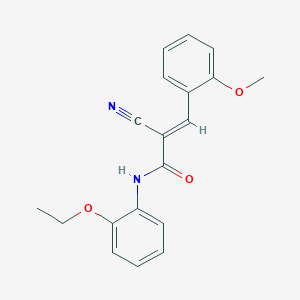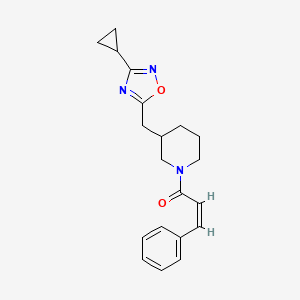
Methyl 2-(1-methylcyclopropyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(1-methylcyclopropyl)acetate” is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 . It is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(1-methylcyclopropyl)acetate” consists of a methyl group (CH3), a cyclopropyl group (C3H5), and an acetate group (CH3COO) . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación
Solvent Production
Methyl 2-(1-methylcyclopropyl)acetate: is utilized in the synthesis of solvents due to its chemical properties. The production process often involves catalytic esterification, where it acts as a precursor in the creation of solvents used in various industrial applications .
Perfume Industry
In the perfume industry, this compound is valued for its unique fragrance profile. It is used as an intermediate in the synthesis of aroma compounds that form the base notes of many fragrances .
Surfactant and Emulsifier Development
The compound’s structure allows it to function effectively as a surfactant and emulsifier. It’s involved in the production of agents that reduce surface tension in liquids, aiding in the mixture of oil and water-based substances .
Biodiesel Fuel Enhancement
“Methyl 2-(1-methylcyclopropyl)acetate” plays a role in improving the quality of biodiesel fuels. Its incorporation into biodiesel formulations can enhance fuel properties and combustion efficiency .
Drug Delivery Systems
In pharmaceutical research, it’s explored for its potential in drug delivery systems. Its chemical stability and solubility characteristics make it a candidate for developing more efficient drug delivery mechanisms .
3D Printing Material
The compound’s versatility extends to 3D printing, where it can be used to create specialized printing materials that offer improved durability and stability for printed objects .
Tissue Engineering
Its properties are also being investigated in the field of tissue engineering. Researchers are examining its use in scaffold materials that support the growth and development of biological tissues .
Surface-Active Agents in Concrete Treatment
Lastly, “Methyl 2-(1-methylcyclopropyl)acetate” is studied for its application as a surface-active agent in concrete treatments. It may contribute to the development of coatings that protect concrete from environmental stressors .
Propiedades
IUPAC Name |
methyl 2-(1-methylcyclopropyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(3-4-7)5-6(8)9-2/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWAQEZLIHKFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-methylcyclopropyl)acetate | |
CAS RN |
56406-01-0 |
Source


|
| Record name | methyl 2-(1-methylcyclopropyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2781620.png)
![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2781621.png)
![N-(4-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2781624.png)

![1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanamine](/img/structure/B2781627.png)
![Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine](/img/structure/B2781628.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide](/img/structure/B2781629.png)
![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781631.png)

![2-(benzyloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2781635.png)
![N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B2781637.png)
![2-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2781638.png)
![4-Bromobicyclo[2.2.2]octan-1-amine](/img/structure/B2781639.png)